1-(tert-Butoxycarbonyl)azepane-3-carboxylic acid
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Overview
Description
1-(tert-Butoxycarbonyl)azepane-3-carboxylic acid is a chemical compound with the molecular formula C12H21NO4 and a molecular weight of 243.3 g/mol . It is a derivative of azepane, a seven-membered nitrogen-containing heterocycle, and features a tert-butoxycarbonyl (Boc) protecting group on the nitrogen atom. This compound is commonly used in organic synthesis and pharmaceutical research due to its stability and reactivity.
Preparation Methods
1-(tert-Butoxycarbonyl)azepane-3-carboxylic acid can be synthesized through several routes. One common method involves the reaction of azepane with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction typically proceeds under mild conditions and yields the desired product with high purity . Industrial production methods often utilize continuous flow microreactor systems to enhance efficiency and scalability .
Chemical Reactions Analysis
1-(tert-Butoxycarbonyl)azepane-3-carboxylic acid undergoes various chemical reactions, including:
Hydrolysis: The Boc protecting group can be removed under acidic conditions, yielding azepane-3-carboxylic acid.
Substitution: The compound can undergo nucleophilic substitution reactions, where the Boc group is replaced by other functional groups.
Oxidation and Reduction: The carboxylic acid group can be oxidized to form corresponding carboxylates or reduced to form alcohols.
Common reagents used in these reactions include acids (e.g., hydrochloric acid for hydrolysis), bases (e.g., sodium hydroxide for deprotonation), and oxidizing or reducing agents (e.g., potassium permanganate for oxidation) . Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1-(tert-Butoxycarbonyl)azepane-3-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is employed in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: It serves as a building block for the development of new drugs, particularly those targeting neurological and psychiatric disorders.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(tert-Butoxycarbonyl)azepane-3-carboxylic acid involves its ability to act as a protecting group for amines. The Boc group stabilizes the nitrogen atom, preventing unwanted side reactions during synthetic processes. Upon completion of the desired reactions, the Boc group can be selectively removed under acidic conditions, revealing the free amine . This property makes it a valuable tool in multi-step organic synthesis.
Comparison with Similar Compounds
1-(tert-Butoxycarbonyl)azepane-3-carboxylic acid can be compared with other Boc-protected amines, such as:
- 1-(tert-Butoxycarbonyl)piperidine-3-carboxylic acid
- 1-(tert-Butoxycarbonyl)pyrrolidine-3-carboxylic acid
- 1-(tert-Butoxycarbonyl)morpholine-3-carboxylic acid
These compounds share the Boc protecting group but differ in the structure of the nitrogen-containing ring. The unique seven-membered ring of this compound provides distinct steric and electronic properties, making it suitable for specific synthetic applications .
Properties
IUPAC Name |
1-[(2-methylpropan-2-yl)oxycarbonyl]azepane-3-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21NO4/c1-12(2,3)17-11(16)13-7-5-4-6-9(8-13)10(14)15/h9H,4-8H2,1-3H3,(H,14,15) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BSWHWMPKCSLEMJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCCC(C1)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21NO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.30 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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